molecular formula F3P B1195852 Phosphorus trifluoride CAS No. 7783-55-3

Phosphorus trifluoride

Cat. No.: B1195852
CAS No.: 7783-55-3
M. Wt: 87.968971 g/mol
InChI Key: WKFBZNUBXWCCHG-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Phosphorus trifluoride undergoes several types of chemical reactions:

Common reagents used in these reactions include bromine, potassium permanganate, and sodium hydroxide. Major products formed include sodium fluoride and phosphorous acid .

Biological Activity

Phosphorus trifluoride (PF₃) is a colorless, odorless gas that is highly toxic and has significant biological implications, particularly due to its interaction with hemoglobin in the blood. This article explores the biological activity of PF₃, including its mechanisms of action, toxicity, and relevant case studies.

PF₃ is structurally similar to carbon monoxide (CO) and acts as a strong ligand for iron in hemoglobin. Its binding affinity for hemoglobin is comparable to that of CO, which leads to hypoxia by preventing oxygen transport in the bloodstream. The formation of PF₃-hemoglobin complexes inhibits the normal function of hemoglobin, resulting in reduced oxygen delivery to tissues and potential systemic effects.

Toxicological Profile

The toxicity of PF₃ is primarily due to its ability to bind with iron in hemoglobin, leading to symptoms similar to carbon monoxide poisoning. The following table summarizes key toxicological data related to PF₃:

Toxicity Parameter Value
LD50 (inhalation) 200 ppm (approximate)
Acute Symptoms Eye irritation, nausea, vomiting, dyspnea
Chronic Effects Potential long-term pulmonary damage

Case Studies

  • Acute Exposure Incident :
    In a reported incident involving exposure to PF₃, individuals experienced acute symptoms such as eye irritation and respiratory distress. Pulmonary function tests indicated significant decreases in vital capacity and forced expiratory volume among those exposed . This underscores the gas's potential for causing immediate health hazards upon inhalation.
  • Comparison with Carbon Monoxide :
    Research indicates that PF₃ forms stable complexes with ferrohemoglobin akin to those formed by CO. The binding dynamics and resultant physiological effects have been studied extensively, revealing that PF₃ can lead to severe hypoxic conditions similar to CO poisoning .

Research Findings

Recent studies have focused on the molecular interactions between PF₃ and biological systems. Notably:

  • Binding Affinity Studies : PF₃ exhibits a high binding affinity for iron in hemoglobin, which has been quantitatively analyzed using spectroscopic methods . The implications of this binding are critical for understanding the gas's toxicological effects.
  • Ligand Behavior : As a π-acceptor ligand, PF₃ forms various metal complexes that may influence its biological activity. These complexes can alter cellular processes depending on the metal involved .

Properties

IUPAC Name

trifluorophosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/F3P/c1-4(2)3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFBZNUBXWCCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

FP(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

F3P
Record name phosphorus trifluoride
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DSSTOX Substance ID

DTXSID6064826
Record name Phosphorus trifluoride
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Molecular Weight

87.9689715 g/mol
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Physical Description

Colorless gas; [Merck Index]
Record name Phosphorus trifluoride
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CAS No.

7783-55-3
Record name Phosphorus trifluoride
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Record name Phosphorous trifluoride
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Record name Phosphorus trifluoride
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Record name PHOSPHORUS TRIFLUORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phosphorus trifluoride

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